N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Description
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a chlorinated benzyl group, a sulfone-modified tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) moiety, and a methyl-substituted benzofuran ring. The 2-chlorobenzyl substitution distinguishes it from the 3-chlorobenzyl isomer (e.g., ), which may influence its physicochemical properties and biological activity .
Properties
Molecular Formula |
C22H22ClNO4S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C22H22ClNO4S/c1-15-6-7-19-17(13-28-21(19)10-15)11-22(25)24(18-8-9-29(26,27)14-18)12-16-4-2-3-5-20(16)23/h2-7,10,13,18H,8-9,11-12,14H2,1H3 |
InChI Key |
KWYCEXHHUXIJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
Positional Isomerism: 2-Chloro vs. 3-Chlorobenzyl Substitution
The closest analog to the target compound is N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methyl-1-benzofuran-3-yl)acetamide (). Key differences include:
- Substitution Position: The 2-chloro vs. 3-chloro position on the benzyl group alters steric and electronic properties.
- Biological Implications : Chlorobenzyl groups are common in agrochemicals (e.g., ), where substitution patterns influence target binding. For example, cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) uses a 3-chlorophenyl group for fungicidal activity .
Benzofuran-Containing Acetamides
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide () shares the benzofuran and sulfone-modified tetrahydrothiophene moieties but lacks the chlorobenzyl group. Structural comparisons highlight:
- Benzofuran Role : The 6-methylbenzofuran likely contributes to π-π stacking interactions in target binding, a feature observed in pesticidal compounds like flutolanil (), which contains a trifluoromethylbenzamide-benzofuran hybrid .
- Sulfone Modification: The 1,1-dioxidotetrahydrothiophene group enhances solubility and metabolic stability compared to non-sulfonated analogs, as sulfone groups are less prone to oxidative degradation .
Chlorophenyl Acetamide Derivatives in Agrochemicals
Several chlorophenyl acetamides in and demonstrate pesticidal applications, providing insight into structure-activity relationships (SAR):
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide with a chlorophenyl group and methoxymethyl chain, emphasizing the importance of chloro-substitution for herbicidal activity .
- Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): Features a thienyl group instead of benzofuran, highlighting heterocyclic diversity in agrochemical design .
Benzothiazole Acetamides
The European patent () describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide , which replaces the benzofuran with a benzothiazole ring. Key contrasts:
- Heterocyclic Core : Benzothiazoles are electron-deficient, enhancing interactions with enzymatic targets (e.g., microtubule disruption in fungicides).
- Chlorophenyl vs. Chlorobenzyl : The direct attachment of chlorophenyl to acetamide (vs. benzyl in the target compound) may reduce steric bulk, favoring membrane penetration .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- SAR Insights : Chloro-substitution at the benzyl or phenyl position, combined with heterocyclic cores (benzofuran, benzothiazole), is critical for bioactivity. The target compound’s 2-chlorobenzyl group may offer unique steric or electronic advantages over 3-chloro analogs.
- Data Limitations: No direct pharmacological or pesticidal data for the target compound exists in the provided evidence. Further studies on solubility, toxicity, and target binding are needed.
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